molecular formula C14H17F3O B3175477 [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol CAS No. 957205-23-1

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol

Cat. No. B3175477
CAS RN: 957205-23-1
M. Wt: 258.28 g/mol
InChI Key: XIRMFYAEMKQCRT-UHFFFAOYSA-N
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Description

“[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C14H17F3O . It has a molecular weight of 258.28 . The IUPAC name for this compound is (4-cyclohexyl-3-(trifluoromethyl)phenyl)methanol . It is an alcohol derivative and can be used as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of “[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol” can be represented by the SMILES notation: OCC1=CC=C(C2CCCCC2)C(C(F)(F)F)=C1 . This indicates that the molecule contains a cyclohexyl group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanol group.

Scientific Research Applications

Catalytic Applications

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol has been explored for its potential in catalytic reactions. Methanol, a related compound, acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, indicating potential applications of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol in similar catalytic processes (Smith & Maitlis, 1985). Additionally, a catalyst based on the tris(triazolyl)methanol-Cu(I) structure, which might bear structural similarities to [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol, has shown high activity in Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

Biocatalysis

Lactobacillus paracasei BD101 has been used to produce (S)-cyclohexyl(phenyl)methanol, a compound structurally related to [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol. This biocatalysis resulted in high enantiomeric purity, suggesting potential applications of similar compounds in asymmetric synthesis (Şahin et al., 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of methanol, such as Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, have been explored for antitubercular activity. The stereoisomers of this compound were evaluated for their specific activity against Mycobacterium tuberculosis, highlighting the importance of stereochemistry in pharmaceutical applications, which could be relevant for [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol (Shekar et al., 2014).

Materials Chemistry

The novel tris(4-azidophenyl)methanol, which shares some structural features with [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol, has been reported as a multifunctional aryl azide. It can be used as a protecting group for thiols in peptoid synthesis and cleaved under mild conditions, offering opportunities in materials chemistry (Qiu et al., 2023).

Safety and Hazards

“[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)13-8-10(9-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRMFYAEMKQCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol

Synthesis routes and methods

Procedure details

The obtained 1-cyclohexyl-4-(4-methoxy-benzyloxymethyl)-2-trifluoromethyl-benzene is dissolved in a mixture of TFA and DCM (8 mL, 1:1 v/v). After stirring at room temperature for 2 h, all volatile materials are evaporated and the residue obtained is dissolved in EtOAc and washed with saturated aqueous NaHCO3. The organic layer is separated, washed with saturated aqueous NaCl and dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (20% ethyl acetate in hexanes) to give (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol as a colorless oil.
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1-cyclohexyl-4-(4-methoxy-benzyloxymethyl)-2-trifluoromethyl-benzene
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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